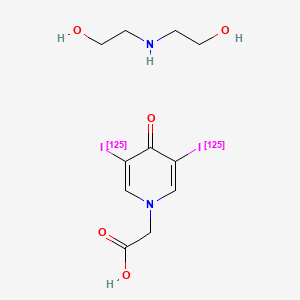

Iodopyracet I-125

Description

Historical Trajectory of Iodinated Radiotracers in Biomedical Research

The journey of iodinated radiotracers is deeply intertwined with the birth and advancement of nuclear medicine. Following the discovery of radioactivity and the subsequent ability to create artificial radionuclides, iodine isotopes quickly emerged as valuable tools for biomedical investigation. primrmed.comacs.org

The story begins in the early 20th century, with pioneers like George de Hevesy, who first utilized radioactive tracers to study biological processes. primrmed.com A significant leap forward occurred in 1934 when Frédéric and Irène Joliot-Curie discovered artificial radioactivity, paving the way for the production of a wider range of radionuclides. openmedscience.com That same year, Enrico Fermi produced the first radioiodine, Iodine-128. news-medical.net

A pivotal moment for iodinated radiotracers came in the late 1930s when Dr. Saul Hertz, recognizing the thyroid gland's natural affinity for iodine, proposed using radioactive iodine to study and treat thyroid diseases. acs.org This led to the first clinical use of radioiodine in 1941, a landmark event that firmly established the role of iodinated compounds in medicine. acs.orgsnmjournals.org

The post-World War II era saw the increased availability of radioisotopes from nuclear reactors, further fueling research and development. openmedscience.comijhsr.org Iodinated contrast agents, initially developed for X-ray imaging, were adapted for use as radiotracers by labeling them with radioactive iodine isotopes. jcpres.comnih.govnih.gov This led to the development of compounds like Iodopyracet, which became instrumental in early functional studies of organs like the kidneys. ajronline.orgajronline.org The evolution continued with the development of agents with improved properties, such as lower osmolality, to enhance patient tolerance. jcpres.combeilupharma.com

Pioneering Applications of Iodopyracet I-125 in Early Radiotracer Science

Iodopyracet, also known as Diodrast, was initially used as an iodinated contrast agent for X-ray urography in the 1950s. ajronline.org The labeling of Iodopyracet with iodine-125 (B85253) created a radiotracer that found a primary and pioneering application in the assessment of renal function. ontosight.airevistamedicinamilitara.ro

One of the earliest and most significant uses of this compound was in the development of the radioisotope renogram. ajronline.orgauajournals.org This diagnostic test involves injecting the radiotracer and measuring its uptake and excretion by the kidneys over time using external detectors. revistamedicinamilitara.ro The resulting renogram curve provides valuable information about individual kidney blood flow, tubular function, and urinary excretion. revistamedicinamilitara.rothaiscience.info

Early research focused on establishing the correlation between the clearance of this compound from the blood and the effective renal plasma flow (ERPF). revistamedicinamilitara.ronih.gov These studies were crucial in validating the use of this radiotracer as a reliable method for quantifying an important aspect of kidney function.

Below is a table summarizing key research findings related to the application of this compound:

| Research Area | Key Findings |

| Renal Function Assessment | This compound was a key radiotracer for measuring effective renal plasma flow (ERPF), a marker of kidney function. revistamedicinamilitara.ro |

| Radioisotope Renography | The compound was instrumental in the development of the radioisotope renogram, a test to evaluate individual kidney function. ajronline.orgauajournals.org |

| Plasma Protein Binding | Studies investigated the binding of iodopyracet to plasma proteins, a factor influencing its distribution and clearance. liverpool.ac.ukresearchgate.net |

Conceptual Frameworks for Radiotracer Development

The development of radiotracers like this compound was guided by several key conceptual frameworks that emerged in the mid-20th century.

At the heart of this was the Tracer Principle , championed by George de Hevesy. neurosci.cn This principle posits that a radioactive isotope of an element will behave chemically and biologically in the same way as its stable counterpart. By introducing a small, "tracer" amount of a radiolabeled compound, scientists could follow its path and metabolism in the body without disturbing the system.

The design of early radiotracers was often based on existing pharmaceuticals or contrast agents. researchgate.net The strategy was to take a known compound with a particular biological behavior and label it with a suitable radioisotope. Iodopyracet, an established X-ray contrast agent known to be excreted by the kidneys, was a logical candidate for radiolabeling to create a renal function tracer. ajronline.org

The selection of the radioisotope was another critical consideration. The choice of Iodine-125 for labeling Iodopyracet was based on its favorable physical properties, including a suitable half-life for medical imaging procedures and the emission of gamma rays that could be detected externally. openmedscience.com

Furthermore, the development process involved a systematic approach, moving from preclinical animal studies to clinical applications in humans. snmjournals.org This framework ensured that the behavior and safety of the radiotracer were understood before its widespread use. The evolution of regulatory frameworks also played a crucial role in ensuring the quality and safety of these novel diagnostic agents. primrmed.comopenmedscience.com

Properties

CAS No. |

78308-51-7 |

|---|---|

Molecular Formula |

C11H16I2N2O5 |

Molecular Weight |

506.06 g/mol |

IUPAC Name |

2-[3,5-bis(125I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8-2,9-2; |

InChI Key |

RERHJVNYJKZHLJ-QWLQROHJSA-N |

SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Isomeric SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)[125I])[125I].C(CO)NCCO |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Other CAS No. |

78308-51-7 |

Origin of Product |

United States |

Radionuclide Characteristics and Production for Radiotracer Design

Nuclear Decay Scheme and Emissions of Iodine-125 (B85253)

Iodine-125 has a half-life of approximately 59.4 to 60.1 days and decays via electron capture to an excited state of Tellurium-125 (Te-125). wikipedia.orgoncologymedicalphysics.comprinceton.edubionity.commtsu.edu This decay process does not involve the emission of beta particles. iaea.org The subsequent de-excitation of the Te-125 nucleus results in the emission of a unique spectrum of low-energy photons, which are crucial for its use in medical imaging and various research applications. osti.govmdpi.com

The decay of I-125 occurs through electron capture, where the nucleus captures an electron, typically from an inner atomic shell. patsnap.comlnhb.fr This event transforms a proton into a neutron, resulting in the formation of a Te-125 nucleus in an excited state. wikipedia.orgoncologymedicalphysics.com The vacancy created in the electron shell is then filled by an electron from a higher energy level. This transition releases energy, which can be emitted as a characteristic X-ray or transferred to another orbital electron, ejecting it from the atom in a process known as the Auger effect. wikipedia.org

The Auger process in I-125 decay is significant, leading to the emission of a cascade of low-energy Auger electrons. wikipedia.orgtandfonline.com Detailed analysis of the Auger electron spectrum reveals a large number of electrons with very low energies. tandfonline.comnih.gov The emission of these numerous low-energy electrons is a key characteristic of I-125 decay. wikipedia.orgnih.gov

Following electron capture, the excited Te-125 nucleus de-excites. This process has two primary pathways: internal conversion and gamma emission. oncologymedicalphysics.com

Internal Conversion (93% of decays): In the majority of decays, the excitation energy is transferred to an orbital electron, which is then ejected from the atom. The resulting electron vacancy triggers a cascade of electron transitions, leading to the emission of characteristic X-rays with energies typically between 27 and 32 keV. wikipedia.orgoncologymedicalphysics.com

Gamma Emission (7% of decays): In a smaller fraction of decays, the excited Te-125 nucleus releases its energy as a gamma photon with an energy of 35.5 keV. wikipedia.orgoncologymedicalphysics.com

The combination of these processes results in a photon spectrum dominated by low-energy X-rays and a smaller component of low-energy gamma rays. princeton.edumtsu.edu The average photon energy is approximately 28 keV. oncologymedicalphysics.com These low-energy photons have sufficient energy to be detected by specialized detectors like sodium iodide crystal scintillation detectors, yet they are easily shielded, for example, by a thin layer of lead foil. princeton.edumtsu.eduupstate.edu

Table 1: Key Decay Characteristics of Iodine-125

| Property | Value | Reference |

|---|---|---|

| Half-life | 59.4 days | oncologymedicalphysics.combionity.comnordion.com |

| Decay Mode | Electron Capture (100%) | oncologymedicalphysics.comlnhb.fr |

| Primary Emissions | Gamma rays, X-rays, Auger electrons | wikipedia.orgiaea.org |

| Gamma Ray Energy | 35.5 keV (7% abundance) | oncologymedicalphysics.combionity.comlnhb.fr |

| Characteristic X-ray Energies | 27-32 keV | wikipedia.orgoncologymedicalphysics.comprinceton.edumtsu.edu |

| Average Photon Energy | ~28 keV | oncologymedicalphysics.com |

Electron Capture and Auger Electron Emission Profile

Industrial and Research-Scale Production of Iodine-125

Iodine-125 is a reactor-produced radionuclide and is not found naturally. wikipedia.org Its production in significant quantities for medical and research purposes relies on nuclear reactor technology. osti.govnews-medical.net

The primary method for producing I-125 involves the neutron irradiation of enriched Xenon-124 (Xe-124) gas in a nuclear reactor. osti.goviaea.orgresearchgate.net Xe-124, a stable isotope of xenon, captures a neutron to become Xenon-125 (Xe-125). osti.gov The Xe-125 then decays via electron capture to I-125. bionity.comosti.gov This process follows two main pathways:

¹²⁴Xe (n,γ) → ¹²⁵ᵐXe (t½ = 57s) → ¹²⁵I

¹²⁴Xe (n,γ) → ¹²⁵ᵍXe (t½ = 19.9h) → ¹²⁵I wikipedia.orgiaea.orgresearchgate.net

The target material, enriched Xe-124 gas, is typically encapsulated under high pressure in a material transparent to neutrons, such as a zirconium alloy. wikipedia.org After irradiation in the reactor, the capsule contains a mixture of xenon isotopes. wikipedia.org The mixture is allowed to decay for a period to let the short-lived, unwanted radioisotopes decay and to allow the Xe-125 to transform into I-125. wikipedia.org The I-125 product is then chemically separated and purified. osti.govnordion.com

A significant challenge in the production of I-125 is the concurrent formation of Iodine-126 (I-126), an undesirable impurity. iaea.orgresearchgate.net I-126 is formed when I-125 itself captures a neutron. wikipedia.org I-126 has a shorter half-life of 13.1 days and different decay characteristics that can interfere with the intended application of I-125. wikipedia.orgiaea.orgresearchgate.net

To minimize the production of I-126, irradiation times are carefully controlled. wikipedia.org Longer irradiation times increase the yield of I-125 but also disproportionately increase the amount of I-126. wikipedia.orgiaea.orgresearchgate.net Therefore, a balance must be struck to achieve a high yield of I-125 with an acceptably low level of I-126 contamination. wikipedia.org Commercially available I-125 typically has a very high radionuclidic purity, with the I-126 content kept to a minimum, often around 0.2 atom %. wikipedia.orgresearchgate.net The final product is usually supplied as sodium iodide in a dilute sodium hydroxide (B78521) solution to maintain its chemical stability. wikipedia.orgnordion.comnews-medical.net

Table 2: Production and Purity of Iodine-125

| Parameter | Description | Reference |

|---|---|---|

| Production Reaction | ¹²⁴Xe(n,γ)¹²⁵Xe → ¹²⁵I | nordion.com |

| Target Material | Enriched Xenon-124 gas | osti.goviaea.orgresearchgate.net |

| Primary Impurity | Iodine-126 (¹²⁶I) | iaea.orgresearchgate.net |

| Purity Control | Optimization of irradiation time | wikipedia.org |

| Typical Radiopurity | ≥ 99.9% | nordion.com |

Neutron Capture Routes from Xenon-124

Influence of Isotopic Properties on Radiotracer Research Applications

The distinct properties of I-125 make it a valuable tool in radiotracer research. mdpi.com Its relatively long half-life of about 60 days is advantageous for studies that require longer observation periods, such as tracking the biodistribution and metabolism of a labeled compound. mdpi.comworld-nuclear.org This is particularly useful in preclinical research. mdpi.com

The low-energy gamma and X-ray emissions of I-125 are readily detectable by standard laboratory equipment like gamma counters, which simplifies the quantification of the radiotracer in biological samples. mtsu.edu This characteristic is essential for applications like radioimmunoassays, where I-125 is used to label antigens or antibodies to measure the concentration of various biological substances with high sensitivity. patsnap.comnordion.com

Furthermore, the low energy of the emitted photons means that they have limited penetration in tissue. oncologymedicalphysics.comprinceton.edu This property is highly desirable in applications like brachytherapy, where localized radiation is needed to target tumors while minimizing damage to surrounding healthy tissue. patsnap.compatsnap.comnih.gov In the context of radiotracer imaging, while the low photon energy is not optimal for deep tissue imaging in humans compared to other isotopes, it is well-suited for preclinical studies in small animals and for in vitro applications. mdpi.com The ability to label a wide variety of molecules, from small organic compounds to large proteins and nanoparticles, further enhances the versatility of I-125 in radiotracer research. researchgate.netacs.org

Radiochemical Synthesis and Labeling Methodologies of Iodopyracet I 125

Fundamental Principles of Aromatic Radioiodination

Aromatic radioiodination is a key process for labeling a vast array of molecules, from small organic compounds to large biomolecules like peptides and proteins. researchgate.netresearchgate.net The choice of method depends on the substrate's chemical nature, the desired regioselectivity, and the required molar activity. The two primary mechanistic pathways are electrophilic and nucleophilic substitution.

Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a widely employed strategy for radioiodination. nih.govacs.org This approach requires the generation of an electrophilic iodine species, often denoted as I⁺, from a radioiodide source like Sodium Iodide-125 ([¹²⁵I]NaI). acs.orgacsgcipr.org The reaction proceeds by the attack of an electron-rich aromatic ring on the electrophilic iodine, leading to the substitution of a hydrogen atom. iaea.org

The generation of the reactive electrophile is typically achieved by using oxidizing agents. acs.orgmdpi.com Common oxidants include:

Chloramine-T: Effective at neutral pH, but can lead to chlorinated byproducts. nih.gov

Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild, solid-phase oxidant that minimizes side reactions, particularly for sensitive substrates like proteins. nih.gov

Peroxides: Hydrogen peroxide (H₂O₂) and peracids like peracetic acid are used, with H₂O₂ being an environmentally friendly option as its byproduct is water. nih.gov

N-Halosuccinimides: Reagents like N-chlorosuccinimide (NCS) are effective oxidants, often used in conjunction with an acid catalyst. nih.govmdpi.com

Direct electrophilic radioiodination can sometimes suffer from low regioselectivity. acs.org However, for certain substrates, such as those containing activated aromatic rings like tyrosine or histidine residues in peptides, this method can be highly efficient and regioselective. researchgate.netresearchgate.net For less reactive or deactivated aromatic systems, more advanced techniques or precursor molecules containing groups like organostannanes (tin), boronic acids, or silanes are used to direct the electrophilic attack to a specific position (ipso-substitution). nih.gov

Nucleophilic Substitution Approaches

Nucleophilic substitution offers an alternative pathway for radioiodination, particularly for aromatic rings that are electron-deficient or contain good leaving groups. nih.gov In this method, the radioiodide anion ([¹²⁵I]I⁻) acts as the nucleophile, displacing a leaving group on the aromatic ring.

Key strategies for nucleophilic radioiodination include:

Halogen Exchange: This is a common method where a non-radioactive halogen (typically bromine or another iodine atom) on the aromatic ring is replaced by radioiodide. nih.gov These reactions often require high temperatures, but the addition of copper salts can catalyze the exchange, allowing for milder reaction conditions. nih.govacs.org

Substitution on Diazonium Salts: The Sandmeyer reaction, involving the conversion of an aromatic amine to a diazonium salt, which is then displaced by radioiodide, is a classic method. nih.gov

From Iodonium (B1229267) Salts: Diaryliodonium salts are excellent precursors for nucleophilic radioiodination. The radioiodide attacks the iodonium salt, leading to the formation of the desired radioiodinated arene and a non-radioactive aryl iodide byproduct. acs.orgnih.gov This method is known for its high efficiency and control over regioselectivity. acs.org

A significant challenge in nucleophilic methods is separating the final radioiodinated product from the unreacted precursor, which often requires purification techniques like high-performance liquid chromatography (HPLC). nih.gov

Metal-Mediated Radioiodination Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions or the use of toxic precursors (e.g., organotins), transition-metal-mediated strategies have become increasingly prominent. mdpi.comnih.gov These catalytic methods offer milder conditions, broader substrate scope, and improved selectivity.

Palladium-Catalyzed C-H Activation for Labeling

Palladium catalysis has revolutionized C-H bond functionalization, enabling the direct iodination of arenes without pre-functionalization. In these reactions, a directing group on the substrate coordinates to the palladium catalyst, guiding it to a specific C-H bond (often at the ortho position) for activation and subsequent iodination. beilstein-journals.orgresearchgate.net Picolinamide and free carboxylic acid groups have been successfully employed as directing groups for the Pd-catalyzed iodination of both sp² and sp³ C-H bonds. beilstein-journals.orgrsc.orgacs.org This strategy is complementary to traditional electrophilic methods, especially for substrates that are unreactive or prone to side reactions under SEAr conditions. beilstein-journals.org Recently, a novel Pd(II)-catalyzed C-H iodination using aryl iodides as the iodinating agent via a metathesis reaction has also been developed. chinesechemsoc.org

Copper- and Gold-Catalyzed Iododeboronation

The use of aryl boron compounds, such as boronic acids and their esters, as precursors for radioiodination has gained significant traction. These precursors are generally non-toxic and stable.

Copper-Catalyzed Iododeboronation: Copper catalysts, often in combination with ligands like 1,10-phenanthroline, facilitate the efficient radioiodination of aryl boronic acids and esters. nih.govthieme-connect.com These reactions can often be performed at room temperature with low catalyst loadings, providing high radiochemical conversions for a diverse range of substrates. nih.govacs.org The mechanism is proposed to proceed via a Chan-Lam type pathway. nih.gov This method has been successfully applied to the synthesis of important radiotracers, including [¹²⁵I]MIBG. nih.govacs.org

Gold-Catalyzed Iododeboronation: Gold(I) complexes have also been employed to catalyze the iododeboronation of arylboronic acids. nih.govacs.org This air-tolerant method uses an electrophilic iodine source generated in situ from [¹²⁵I]NaI and an oxidant like NCS. acs.orgresearchgate.net The gold-catalyzed approach has proven effective for labeling both electron-donating and electron-withdrawing substituted arenes with high radiochemical yields. acs.org

| Catalyst System | Precursor | Conditions | Radiochemical Yield/Conversion | Reference |

| Cu(II) / 1,10-phenanthroline | Aryl Boronic Acid Pinacol Esters | 80 °C, 20 min | High | nih.gov |

| Cu(I) oxide / 1,10-phenanthroline | Aryl Boronic Acids | Room Temp, 1 hr | High | nih.gov |

| [Cu(OAc)(phen)₂]OAc | Aryl Boronic Acids | Room Temp, 10-25 min | 86-100% RCC | nih.govacs.org |

| Gold(I) complex / NCS | Aryl Boronic Acids | Dimethyl Carbonate | 92-100% RCY | nih.govacs.org |

Nickel(0)-Catalyzed Radioiodination

Nickel(0)-mediated halogen exchange presents a powerful method for the radioiodination of aryl and heteroaryl bromides. mdpi.comresearchgate.net The reaction mechanism involves the oxidative addition of the Ni(0) complex into the carbon-bromine bond, followed by an exchange of the bromide for radioiodide on the resulting Ni(II) species. nih.govmdpi.com Subsequent reductive elimination yields the desired radioiodinated product. mdpi.com This approach has been successfully used to synthesize SPECT imaging tracers like 5-[¹²³I]A85380 and [¹²⁵I]Iniparib in high radiochemical yields. acs.orgmdpi.com A key advantage of this method is the relatively easy removal of inorganic nickel impurities compared to the toxic organotin residues from older methods. mdpi.com

| Precursor | Catalyst System | Key Features | Radiochemical Yield (RCY) | Reference |

| Aryl/Heteroaryl Bromides | Ni(0) complex (e.g., Ni(cod)₂) | Halogen-exchange reaction | 88-96% (general), 46-93% (specific tracers) | acs.orgmdpi.com |

Precursor Chemistry and Synthetic Route Design for Iodopyracet Labeling

The successful radiosynthesis of Iodopyracet I-125, chemically known as the Iodine-125 (B85253) labeled form of 3,5-diiodo-4-pyridone-1-acetic acid, is fundamentally dependent on the design and availability of suitable precursor molecules and the selection of an appropriate labeling strategy. chemicalbook.comvwr.comnih.gov The core structure can be synthesized from starting materials such as 4-hydroxypyridine (B47283) or 4-piperidone (B1582916) hydrochloride.

Several synthetic routes are available for the introduction of the Iodine-125 radionuclide. The choice of method is dictated by factors such as desired molar activity, reaction efficiency, and the stability of the precursor.

Electrophilic Substitution: This is a direct labeling method where an electrophilic form of radioiodine is reacted with an activated aromatic precursor. For Iodopyracet, a suitable precursor is 4-pyridone-1-acetic acid. The 4-pyridone ring system is sufficiently activated to undergo electrophilic substitution at the 3 and 5 positions. cdnsciencepub.com The reaction is initiated by oxidizing [¹²⁵I]NaI with an oxidizing agent to generate an electrophilic iodine species (e.g., I⁺). radiooncologyjournal.com Commonly used oxidizing agents include Chloramine-T (CAT) and Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). akjournals.comscirp.org The reaction proceeds rapidly under mild conditions. ekb.eg

Isotope Exchange: This route involves exchanging a non-radioactive iodine atom (¹²⁷I) on the stable Iodopyracet molecule (3,5-diiodo-4-pyridone-1-acetic acid) with a radioactive ¹²⁵I atom. cdnsciencepub.com This method requires the pre-synthesis of the final, non-radioactive compound. While potentially straightforward, isotope exchange reactions can sometimes result in lower molar activity compared to direct synthesis methods, as the final product contains a mixture of both the radioactive and stable isotopes. Cu(II) salts can be used to catalyze halogen exchange reactions and improve the radiochemical yield (RCY). nih.gov

Iododestannylation: This powerful and widely used indirect method involves a pre-synthesized organotin precursor. For this compound, a tributylstannyl derivative of the 4-pyridone-1-acetic acid core would be synthesized. This stannylated precursor then undergoes an ipso-substitution reaction with [¹²⁵I]NaI in the presence of a mild oxidizing agent. nih.gov This method is often favored due to its high regioselectivity and the high radiochemical yields and purity it can achieve under gentle reaction conditions. nih.gov

Theoretical Considerations in Radiochemical Yield Optimization

The radiochemical yield (RCY) is a critical parameter in radiosynthesis, representing the percentage of the initial radioactivity that is incorporated into the desired final product. acs.org Optimizing the RCY for this compound involves the careful control of several interdependent reaction parameters.

Concentration of Precursor and Reagents: The molar ratio between the precursor molecule and the oxidizing agent is crucial. An optimal concentration of the precursor is required to efficiently "trap" the generated electrophilic radioiodine. radiooncologyjournal.comakjournals.com Similarly, the amount of oxidizing agent must be sufficient to convert the iodide to its reactive form, but an excess can lead to undesirable side reactions, such as chlorination or polymerization, which can lower the yield. akjournals.comscirp.org

Influence of Oxidizing Agent: The choice of oxidizing agent can significantly impact the RCY. Chloramine-T is a strong and effective oxidizing agent but can sometimes be harsh on sensitive substrates. akjournals.comnih.gov Iodogen, a solid-phase oxidant, offers a milder alternative, as it is poorly soluble in aqueous solutions, and the reaction can be stopped by simply removing the reaction solution from the vessel. scirp.orgnih.gov Other systems, like hydrogen peroxide in the presence of an acid, provide an environmentally friendly option where the byproduct is water. nih.govakjournals.com

| Oxidizing Agent | Concentration (µg) | Radiochemical Yield (%) |

|---|---|---|

| Chloramine-T | 50 | 75.2 ± 3.1 |

| Chloramine-T | 100 | 92.5 ± 2.5 |

| Chloramine-T | 200 | 88.4 ± 2.8 |

| Iodogen | 100 | 80.1 ± 3.5 |

| Iodogen | 200 | 95.1 ± 1.9 |

| Iodogen | 300 | 94.8 ± 2.1 |

Reaction Conditions (pH, Time, and Temperature): The pH of the reaction medium is a critical factor influencing both the stability of the precursor and the reactivity of the iodinating species. ekb.eg For many electrophilic radioiodination reactions on aromatic rings, a slightly acidic to neutral pH (typically pH 6-7.5) is optimal. akjournals.comekb.eg The reaction time must also be optimized; while an initial increase in time generally leads to a higher yield, prolonged reaction times can result in degradation of the labeled product and a decrease in RCY. radiooncologyjournal.comresearchgate.net Temperature also plays a role, with moderate heating sometimes employed to increase the reaction rate, though excessive heat can cause decomposition. scirp.orgnih.gov

| Parameter | Value | Radiochemical Yield (%) |

|---|---|---|

| pH | 4 | 65.7 ± 4.2 |

| pH | 6 | 94.3 ± 2.0 |

| pH | 8 | 85.1 ± 3.3 |

| Time (min) | 5 | 78.9 ± 3.9 |

| Time (min) | 20 | 95.5 ± 1.8 |

| Time (min) | 60 | 91.2 ± 2.4 |

Purification: The final radiochemical purity and yield are heavily dependent on the purification method. Techniques like High-Performance Liquid Chromatography (HPLC) are essential for separating the desired radiolabeled product from unreacted [¹²⁵I]iodide, precursors, and any radiochemical impurities. radiooncologyjournal.comekb.eg The efficiency of this separation step is crucial for accurate determination of the RCY and ensuring the quality of the final radiopharmaceutical.

Analytical Characterization and Quality Control of Iodopyracet I 125 Radiotracers

Methodologies for Radiochemical Purity Determination

Radiochemical purity is a critical quality attribute, defined as the proportion of the total radioactivity present in the desired chemical form. unm.edu Impurities can arise from the decomposition of the radiopharmaceutical, interactions with solvents, or exposure to light and temperature, a process known as radiolysis. mdpi.com

Chromatographic Techniques (e.g., Thin Layer Chromatography, Column Cartridges)

Various chromatographic methods are employed to separate and quantify radiochemical impurities from the main Iodopyracet I-125 compound. These techniques are valued for their accuracy, simplicity, and speed. sums.ac.ir

Thin Layer Chromatography (TLC): TLC is a widely used method for determining radiochemical purity. mdpi.comsums.ac.ir In this technique, a small amount of the radiopharmaceutical is spotted onto a stationary phase, such as chromatographic paper or a silica (B1680970) gel plate. sums.ac.irresearchgate.net A mobile phase, or solvent, then moves up the stationary phase by capillary action, separating the different components based on their affinity for the two phases. researchgate.net For instance, in the quality control of some technetium-99m labeled radiopharmaceuticals, a paper chromatography system with acetone (B3395972) as the mobile phase can separate free pertechnetate (B1241340) (an impurity) from the desired radiolabeled compound. sums.ac.ir The distribution of radioactivity on the chromatogram is then measured using a radiochromatogram scanner or a scintillation well counter to calculate the percentage of radiochemical purity. unm.edu

Column Cartridges: Solid-phase extraction (SPE) using column cartridges, such as the C18 type, is another effective method for assessing radiochemical purity. unm.edusums.ac.ir The radiopharmaceutical sample is applied to a pre-conditioned cartridge. Different solvents are then used to selectively elute the desired compound and any impurities. For example, in the quality control of ¹¹¹In-pentetreotide, after applying the sample to a Sep-Pak® C18 cartridge, water is used to elute certain components, followed by methanol (B129727) to elute others. unm.edu By measuring the radioactivity in each fraction, the radiochemical purity can be determined.

A comparison of common chromatographic systems for radiochemical purity is presented below:

| Technique | Stationary Phase | Mobile Phase Example | Principle of Separation |

| Paper Chromatography | Whatman No. 1 Paper | 70% Methanol | Partition |

| Instant Thin Layer Chromatography (ITLC) | Silica Gel | Saline | Adsorption |

| Solid Phase Extraction (SPE) | C18 Cartridge | Water/Methanol Gradient | Reversed-Phase |

Strategies for Radiochemical Purity Enhancement (e.g., Jones Reductor-Based Method)

Achieving high radiochemical purity, often required to be above 95%, is crucial for the quality of radiopharmaceuticals. researchgate.net When initial purity is insufficient, enhancement methods are employed. One such strategy involves the use of a Jones reductor. researchgate.netscispace.com

The Jones reductor contains zinc (Zn) granules and is used to convert radiochemical impurities like iodate (B108269) (IO₃⁻) and periodate (B1199274) (IO₄⁻) back into the desired iodide (I⁻) form. researchgate.netscispace.com A modified Jones reductor-based method has been shown to significantly improve the radiochemical purity of Iodine-125 (B85253) solutions. researchgate.netscispace.com Modifications to this method include:

Uniform Zinc Particle Size: Reducing and making the Zn grain size uniform increases the contact surface area for the reaction. scispace.com

Particle Compaction: Compacting the Jones reductor particles increases the number of particles within the same column volume, further enhancing the reaction surface. scispace.com

Closed System with Inert Gas: Performing the reduction in a closed system and using nitrogen gas to expel oxygen prevents the re-oxidation of the purified sodium iodide-125 solution. scispace.com

A study demonstrated that this modified method improved the radiochemical purity of an Iodine-125 solution to 99.24% with a purification efficiency of 97.98%. researchgate.net

Quantification of Specific Activity in Labeled Compounds

Specific activity refers to the amount of radioactivity per unit mass of a compound and is a key parameter for radiotracers. akjournals.com Chemical methods can be unreliable for determining the specific activity of commercial ¹²⁵I preparations, especially in older solutions where the chemical state of iodine may be unknown. akjournals.com

A robust method for determining the specific activity of ¹²⁵I preparations is instrumental neutron activation analysis. akjournals.com This technique can determine the total amount of iodine (both radioactive ¹²⁵I and stable ¹²⁷I) in a solution. akjournals.com By measuring the amounts of ¹²⁶I and ¹²⁸I formed after thermal neutron activation, the initial concentrations of ¹²⁵I and ¹²⁷I can be calculated. akjournals.com

Research on commercial ¹²⁵I preparations from various manufacturers revealed that specific activities ranged from approximately 45% to over 90% of the theoretical carrier-free value. akjournals.com This variation highlights the importance of accurate specific activity determination for ensuring the quality and consistency of labeled compounds.

| Manufacturer Sample | Specific Activity (mCi/µg) | Percentage of Carrier-Free Value |

| A | 11.0 - 11.4 | ~63-65% |

| B | 7.6 | ~44% |

| C | 16.0 | ~92% |

| D | 16.6 | ~95% |

| Note: This table is illustrative, based on findings from literature where multiple commercial sources were analyzed. akjournals.com The theoretical specific activity of carrier-free ¹²⁵I is approximately 17.4 mCi/µg. |

Assessment of Radionuclidic Impurities

Radionuclidic purity is the proportion of the total radioactivity that is present as the desired radionuclide. edqm.eu For this compound, it is essential to identify and quantify any other radioisotopes present. The primary radionuclide impurity of concern in ¹²⁵I preparations is ¹²⁶I, which has a half-life of 12.93 days. wikipedia.org

Gamma-ray spectrometry is the principal technique used for the determination of radionuclidic purity. edqm.eu This method allows for the identification of different radionuclides by their characteristic gamma-ray energies. nih.gov To detect long-lived impurities like ¹²⁵I in a preparation of a shorter-lived radionuclide such as ¹²³I, the sample is stored for a sufficient period to allow the primary radionuclide to decay. edqm.eu This decay-in-storage approach enables the detection of small quantities of long-lived contaminants. nih.gov

For ¹²⁵I, which is produced via the electron capture decay of ¹²⁵Xe, the main potential isotopic impurity is ¹²⁶I, formed by neutron capture. wikipedia.org The acceptable content of ¹²⁶I is typically very low, around 0.2 atom % of the total iodine. wikipedia.org

Radiotracer Stability Studies under Research Conditions

The stability of a radiotracer under the conditions of its intended use is a critical factor. Degradation of the radiotracer can lead to the formation of radiochemical impurities, which can compromise the quality and reliability of research data.

Factors Influencing Radiochemical Degradation

Several factors can influence the stability of radiolabeled compounds like this compound. These include both internal and external factors.

Radiolysis: This is the decomposition of the compound due to the radiation emitted by the radionuclide itself. The high-energy particles can break chemical bonds, leading to the formation of impurities. mdpi.com

Temperature: Elevated temperatures can accelerate the rate of chemical degradation of the compound.

Light Exposure: Many chemical compounds are sensitive to light, which can provide the energy to initiate degradation reactions. mdpi.com

Solvent Effects: The nature of the solvent or solution in which the radiotracer is stored can influence its stability. mdpi.com For example, the presence of oxidizing or reducing agents can lead to changes in the chemical form of the iodine.

pH of the Solution: The acidity or alkalinity of the storage medium can affect the stability of the radiotracer.

Protocols for Long-Term Storage and Handling in Research

The long-term stability of this compound is critical for ensuring the reliability and reproducibility of research data. Adherence to strict storage and handling protocols is necessary to prevent degradation and maintain the radiochemical purity of the tracer.

Long-Term Storage:

The primary objective of long-term storage is to preserve the chemical and radiochemical integrity of this compound. Stability studies are designed to evaluate how the quality of the radiopharmaceutical varies over time under the influence of environmental factors such as temperature and humidity. researchgate.netmedcraveonline.comresearchgate.net General guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the World Health Organization (WHO) inform the storage conditions for pharmaceutical products, which are applicable to research-grade radiotracers. upstate.eduedhmed.comunm.edu

For long-term stability, this compound should be stored under controlled conditions that minimize degradation. While specific public data for this compound is not available, general best practices for iodine-125 labeled compounds suggest storage at controlled room temperature or refrigeration, protected from light. itm-radiopharma.commanchester.ac.uk Freezing of solutions containing radioiodine should be avoided as it can lead to the volatilization of the radionuclide upon thawing. revvity.com

A typical long-term stability study protocol would involve storing the radiotracer at a specified temperature and humidity, with samples being tested at regular intervals.

Illustrative Long-Term Stability Study Conditions for this compound:

| Parameter | Condition |

|---|---|

| Storage Temperature | 25°C ± 2°C |

| Relative Humidity | 60% ± 5% RH |

Handling Protocols:

Safe handling of this compound is essential to prevent contamination and minimize radiation exposure to research personnel. manchester.ac.uk Due to the potential volatility of iodine-125 labeled compounds, specific precautions must be taken. upstate.eduucdavis.eduprinceton.edu

Key Handling Procedures for this compound in a Research Laboratory:

Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area. revvity.com

Ventilation: Handling of potentially volatile compounds should occur within a certified fume hood with an adequate face velocity (e.g., >100 feet per minute). upstate.eduucdavis.edu

Personal Protective Equipment (PPE): Laboratory coats, safety glasses, and double gloves are mandatory. upstate.edumanchester.ac.uk Iodine has been shown to penetrate a single layer of plastic gloves. upstate.edu

Shielding: Use appropriate shielding, such as lead foil or blocks, to minimize radiation exposure, especially when working with higher quantities. revvity.comprinceton.edu

Contamination Control: Use spill trays and absorbent coverings to contain any potential spills. Regularly monitor work surfaces and gloves for contamination using a suitable detector, such as a NaI(Tl) scintillation detector. manchester.ac.ukrevvity.com

Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines. revvity.comprinceton.edu

Advanced Analytical Instrumentation for Radiotracer Analysis

A suite of advanced analytical instruments is employed to ensure the identity, purity, and quality of this compound radiotracers. These instruments provide the necessary sensitivity and specificity for analyzing radiolabeled compounds.

High-Performance Liquid Chromatography (HPLC):

Radio-HPLC is a cornerstone technique for the quality control of radiopharmaceuticals. itm-radiopharma.com It is used to determine the radiochemical purity by separating the intact radiolabeled compound from impurities and degradation products. nih.govresearchgate.net A well-designed HPLC method can effectively identify and quantify radiolysed products that may not be detectable by other methods like thin-layer chromatography (TLC). nih.gov

For this compound, a reverse-phase HPLC method would likely be employed. The system would consist of a pump, an injection valve, a column (e.g., C18), a UV detector, and a radioactivity detector. itm-radiopharma.comnih.govmdpi.com The UV detector would monitor for non-radioactive impurities, while the radioactivity detector quantifies the radiolabeled species.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Specification |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector (e.g., at 265 nm) in series with a radio-detector (e.g., NaI scintillation). scirp.org |

| Injection Volume | 20 µL |

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile organic compounds and is particularly useful for determining the presence of residual solvents that may be present from the synthesis process. unideb.hunih.govcdc.gov A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds. cdc.gov For halogenated compounds, an electron-capture detector (ECD) can offer higher sensitivity. cdc.gov When absolute identification is required, GC is coupled with mass spectrometry (GC-MS). cdc.gov

Thin-Layer Chromatography (TLC):

Radio-TLC is a simple and rapid method for assessing radiochemical purity. mdpi.comacs.orgymaws.com It involves spotting the radiopharmaceutical onto a TLC plate and developing it in a suitable mobile phase. ymaws.com The distribution of radioactivity on the plate is then measured using a radiochromatogram scanner or by cutting the strip and counting the sections in a well counter. unm.edu While useful for routine checks, TLC may have limitations in separating all potential impurities, making HPLC a necessary complementary technique for comprehensive analysis. nih.govnih.gov

Multi-Channel Analyzer (MCA):

An MCA is used for gamma spectroscopy to determine the radionuclidic purity of the sample. edhmed.com It ensures that the radioactivity is from Iodine-125 and quantifies any other gamma-emitting radioisotopes that may be present as impurities.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

In Vitro Research Applications of Iodopyracet I 125 and I 125 Labeled Compounds

Quantitative Autoradiography in Cellular and Tissue Systems

Quantitative autoradiography (QAR) is a powerful technique used to visualize and measure the distribution of radiolabeled molecules within tissues and cells. ontosight.ai This method provides high-resolution images of the spatial distribution of a drug or compound and allows for the quantification of its concentration in specific anatomical structures. jove.comresearchgate.net

Methodological Principles for Absolute Quantification

The fundamental principle of absolute quantitative autoradiography is to establish a direct relationship between the radioactivity concentration in a sample and the resulting signal on a detector, such as photographic film or a phosphor imaging plate. ontosight.ainih.gov To achieve absolute quantification, tissue sections are exposed alongside radioactive standards of known concentrations. ontosight.ainih.gov These standards are typically made from materials that are "tissue-equivalent," meaning they have similar radiation absorption and scattering properties to the tissue being studied. nih.gov

A precise linear relationship between the measured signal (e.g., silver grain density or photostimulated luminescence) and the isotope concentration is essential. nih.gov For instance, a method using epoxy-embedded gelatin containing [¹²⁵I]-albumin as a standard source has been shown to yield a precise linear relationship for measuring low concentrations of I-125 labeled proteins in arterial tissue. nih.gov The use of standard cells with labeled membranes can also serve as a reference for quantifying substances on the surface of individual cells. nih.gov This process allows for the conversion of the image data into absolute units of radioactivity (e.g., becquerels per milligram of tissue), providing a quantitative map of the radiolabeled compound's distribution. jove.com

Image Acquisition and Grain Density Analysis

The acquisition of autoradiographic images involves apposing the tissue sections containing the I-125 labeled compound to a radiation-sensitive medium. ontosight.ai Traditionally, this has been X-ray film or nuclear emulsion. nih.govcapes.gov.br The radiation emitted by the I-125 excites the silver halide crystals in the emulsion. During development, these excited crystals are reduced to metallic silver grains, creating a visible image. nih.gov

The density of these silver grains is proportional to the amount of radioactivity in the corresponding area of the tissue. nih.gov This grain density can be analyzed using various methods, including manual counting under a microscope or, more commonly, through automated digital image analysis systems. nih.govias-iss.org These systems capture digital images of the autoradiogram and use software to measure the optical density or the number and area of grains in specific regions of interest. ias-iss.orgresearchgate.net

Modern techniques often employ phosphor imaging plates, which offer a wider dynamic range and higher sensitivity than film. researchgate.netcapes.gov.br These plates store the energy from the radioactive decay, which is then read by a scanner to produce a digital image. ontosight.ai Digital autoradiography systems, such as those using multiwire proportional chambers or CCD cameras, provide real-time imaging and high sensitivity for various isotopes, including I-125. capes.gov.briaea.org

Assessment of Spatial Resolution and Sensitivity

The spatial resolution of an autoradiogram refers to its ability to distinguish between two adjacent radioactive sources. For I-125, the spatial resolution can be very high. For example, a method using Kodak NTB-2 nuclear emulsion for detecting [¹²⁵I]-labeled proteins achieved a half-distance for spatial resolution of 1.7 microns. nih.gov Digital autoradiography systems based on scientific-grade CCDs can achieve spatial resolutions of approximately 30 micrometers. capes.gov.br The choice of isotope also affects resolution, with different isotopes producing varying degrees of image sharpness. researchgate.net

Sensitivity refers to the lowest amount of radioactivity that can be reliably detected. Autoradiography is a highly sensitive technique. ontosight.ai With I-125, it is possible to detect very low concentrations of labeled compounds. For instance, exposures of 1-micron thick tissue sections for up to 308 days could detect radioactivity concentrations of about 2 x 10⁴ cpm/ml, which corresponded to just one silver grain per 1000 µm² above background. nih.gov The use of intensifying screens, like the BIOMAX TranScreen HE, which contains a thicker phosphor layer, can further enhance sensitivity for penetrating isotopes like I-125 by converting more of the radiation energy into detectable photons. carestream.com

| Parameter | Typical Value/Range | Reference |

| Spatial Resolution | 1.7 µm (nuclear emulsion) - 30 µm (digital CCD) | nih.govcapes.gov.br |

| Sensitivity | ~2 x 10⁴ cpm/ml | nih.gov |

| Dynamic Range | 4-5 orders of magnitude (Phosphor Imaging) | scispace.com |

Applications in Cellular Receptor and Antigen Quantification

Quantitative autoradiography with I-125 labeled ligands is a cornerstone for quantifying receptors and antigens in cells and tissues. capes.gov.br By incubating tissue sections with a specific I-125 labeled ligand, the density and distribution of its corresponding receptor can be mapped and measured. jove.com This technique allows for the determination of key pharmacological parameters like the maximum density of binding sites (Bmax). jove.com

For example, this method has been used to quantify membrane-bound immunoglobulin G (IgG) molecules on the surface of single human lymphocytes. nih.gov By using I-125 labeled antibodies and standardized cells, researchers could determine the absolute number of these antigens on both normal and leukemic cells. nih.gov Similarly, I-125 labeled proteins have been used to measure transmural concentration profiles in arterial walls. nih.gov The high specific activity of I-125 labeled compounds is particularly advantageous for these applications, especially when the target receptors or antigens are present in low concentrations. nih.gov

Ex Vivo Tissue Distribution Analysis

Ex vivo autoradiography is used to examine the distribution of a radiolabeled compound in tissues after it has been administered to a living organism. researchgate.netiaea.org Following administration, tissues or the entire animal are collected, frozen, and sectioned. researchgate.net These sections are then processed for autoradiography to visualize where the compound has accumulated. researchgate.net

This technique provides detailed, high-resolution images of radioactivity distribution within specific organs and even within micro-anatomical structures. researchgate.netnih.gov For example, ex vivo autoradiography using ¹²⁵I-CLINDE, a ligand for the peripheral benzodiazepine (B76468) receptor, demonstrated preferential localization of the radioligand in lesion sites within the spinal cord of rats with experimental autoimmune encephalomyelitis. researchgate.net Another study used ¹²⁵I-I-Ex-D3 to show specific targeting of pancreatic β-cells, which was confirmed by the correspondence of radioactive spots with insulin-positive regions in immunohistochemically stained serial sections. researchgate.net These studies highlight the power of ex vivo autoradiography to confirm the in vivo targeting of radiolabeled molecules and to understand their distribution at the tissue level. researchgate.netresearchgate.net

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in pharmacology for studying receptor-ligand interactions. springernature.com These assays use a radioactive ligand (radioligand) to bind to a receptor of interest, allowing for the quantification of this interaction. revvity.com I-125 labeled compounds are frequently used due to their high specific activity, which allows for the detection of even low-affinity or low-density receptors. nih.govrevvity.com

These assays can be performed on various biological preparations, including whole cells, cell membranes, and solubilized receptors. springernature.comrevvity.com The basic principle involves incubating the biological sample with the radioligand and then separating the bound from the unbound ligand. researchgate.net The amount of bound radioactivity is then measured, typically with a gamma counter. researchgate.net

Two primary types of radioligand binding assays are saturation and competition assays. springernature.comwikipedia.org

Saturation Binding Assays: In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until all binding sites are occupied (saturated). This allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. researchgate.net

Competition Binding Assays: These assays measure the ability of an unlabeled compound to compete with the radioligand for binding to the receptor. This allows for the determination of the affinity (Ki) of the unlabeled compound for the receptor. jove.com

Radioligand binding assays are crucial for characterizing new pharmacological compounds, defining receptor subtypes, and understanding the molecular basis of drug action. springernature.com For example, a study developing a specific I-125 labeled radioligand for the TRPC5 ion channel used binding assays to characterize its interaction with cells expressing the channel. nih.gov

| Assay Type | Parameters Determined | Description |

| Saturation Binding | Bmax (receptor density), Kd (ligand affinity) | Measures the binding of increasing concentrations of a radioligand to determine the total number of receptors and the ligand's affinity. researchgate.net |

| Competition Binding | Ki (inhibitor affinity) | Measures the ability of an unlabeled compound to displace a radioligand from its receptor, determining the unlabeled compound's affinity. jove.com |

In Vitro Studies of Molecular Interactions and Cellular Uptake

The use of Iodine-125 (B85253) (I-125) as a radiolabel is a cornerstone of in vitro research for elucidating molecular interactions and cellular transport mechanisms. mdpi.com Cellular uptake assays utilize I-125 labeled compounds to measure their internalization into cells, which is critical for understanding the pharmacokinetics of a substance. giffordbioscience.com These studies can determine the potency of unlabeled compounds by measuring their ability to inhibit the transport of the radiolabeled version. giffordbioscience.com The process of internalization is complex, involving several energy-dependent endocytic pathways. mdpi.com

Key mechanisms for the cellular uptake of nanoparticles and molecules include clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis. mdpi.comnih.gov The specific pathway utilized often depends on the cell type and the properties of the compound being studied. nih.gov For instance, in vitro studies on various cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon), have been conducted to evaluate the uptake of I-125 radiolabeled methanol (B129727) extracts from yarrow (Achillea). researchgate.net These studies found that the incorporation of the radiolabeled components was time-dependent, with one particular fraction demonstrating the highest uptake across all cell lines, suggesting its potential as a diagnostic or therapeutic agent. researchgate.net

Another area of investigation involves the cellular uptake of lipoproteins. A study using mouse embryonic fibroblast cell lines investigated the roles of the low-density lipoprotein receptor (LDL-R) and the LDL receptor-related protein (LRP) in the catabolism of I-125 labeled lipoprotein[a] (Lp[a]). nih.gov The results indicated that Lp[a] is a poor ligand for both receptors and that a significant portion of its cellular uptake was nonspecific. nih.gov Such studies are vital for understanding the metabolic pathways of atherogenic particles. While specific in vitro uptake studies focusing solely on Iodopyracet I-125 are not extensively detailed in available literature, the methodologies used for other I-125 labeled compounds provide the framework for how such research would be conducted.

Table 1: In Vitro Cellular Uptake Studies with I-125 Labeled Compounds

| Labeled Compound | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| ¹²⁵I-labeled Yarrow Extract | MCF-7, PC-3, A-549, Caco-2 | Incorporation was time-dependent. One fraction (Peak 7) showed the highest uptake in all cell lines. | researchgate.net |

| ¹²⁵I-labeled Lipoprotein[a] (Lp[a]) | Mouse Embryonic Fibroblasts (MEF1, MEF2, MEF3, MEF4) | No significant specific uptake via LDL-R or LRP was observed. Approximately 50% of total uptake was nonspecific. | nih.gov |

| ¹²⁵I-labeled Proteins | Primary or immortalized cell lines | Used to determine IC₅₀ values for test compounds that inhibit protein internalization. | giffordbioscience.com |

Applications in Enzymatic Radioiodination Research

Radioiodination with I-125 is a fundamental technique for labeling proteins and peptides for use in radioimmunoassays and other in vitro studies. biotrend.comnih.gov A significant advancement in this area is the use of enzymatic methods, primarily employing lactoperoxidase, to catalyze the iodination process. nih.govoup.com This technique is considered a gentler alternative to traditional chemical methods, such as those using chloramine-T, which is a strong oxidizing agent that can denature proteins and reduce their biological and immunological activity. oup.comiaea.org

The enzymatic radioiodination system consists of lactoperoxidase, hydrogen peroxide, and Na¹²⁵I. iaea.orgnih.gov Lactoperoxidase, in the presence of hydrogen peroxide, oxidizes the iodide, making it reactive with tyrosyl residues on the protein. nih.govresearchgate.net Research has shown that this method successfully produces high-quality I-125 labeled hormones with satisfactory specific activity and significantly greater immunoreactivity and stability compared to the chloramine-T method. iaea.orgnih.gov

This enzymatic method has been successfully applied to a variety of polypeptides. For example, studies have detailed the I-125 labeling of human follicle-stimulating hormone (hFSH), human chorionic gonadotropin (HCG), human luteinizing hormone (HLH), and insulin (B600854). oup.comiaea.orgnih.gov In these studies, the labeled hormones retained a high degree of their biological activity and were suitable for use in sensitive radioimmunoassays. oup.com The susceptibility of different hormones to iodination can vary, sometimes requiring adjustments in the concentration of the enzyme and hydrogen peroxide. oup.com The lactoperoxidase method has also been used to label proteins in human saliva, demonstrating that amylase and albumin are particularly effective at binding I-125. researchgate.net

Table 2: Comparison of Radioiodination Methods for Peptides

| Labeled Peptide | Iodination Method | Key Outcome | Reference(s) |

|---|---|---|---|

| Human Follicle-Stimulating Hormone (hFSH) | Enzymatic (Lactoperoxidase) vs. Chloramine-T | The enzymatic method yielded a labeled hormone with greater immunoreactivity and stability. | iaea.org |

| Porcine Insulin | Enzymatic (Lactoperoxidase) vs. Chloramine-T | Enzymatic iodination resulted in a tracer with greater immunoreactivity and stability, suitable for measuring low plasma insulin levels. | nih.gov |

| Gonadotropins (HCG, HFSH, HLH) | Enzymatic (Lactoperoxidase) | Labeled hormones retained high biologic activity (HCG 108%, HFSH >62%, HLH 99%) and were suitable for radioimmunoassay. | oup.com |

| Salivary Proteins | Enzymatic (Lactoperoxidase) | Amylase and albumin were the most effective proteins at binding ¹²⁵I. | researchgate.net |

Preclinical Research Methodologies Utilizing Iodopyracet I 125 Analogs

Pharmacokinetic and Biodistribution Investigations in Animal Models

Pharmacokinetic and biodistribution studies are fundamental to characterizing the in vivo behavior of a radiotracer. These investigations determine the absorption, distribution, metabolism, and excretion (ADME) profile of Iodopyracet I-125 analogs. Animal models, such as rats, rabbits, and dogs, are routinely used for these evaluations. iaea.orgarvojournals.orgnih.gov

The primary goal is to quantify the uptake and retention of the radiolabeled compound in various organs and tissues over time. Typically, healthy animals of a specific strain, sex, and weight range are selected for these experiments. iaea.org Following administration of the I-125 labeled compound, animals are observed for specific time intervals. At predetermined points, tissues of interest (e.g., kidneys, liver, spleen, lungs, blood, muscle, and bone) are collected. iaea.orgtaylorandfrancis.com The radioactivity in each sample is measured using a gamma counter, and the data are often expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov

Research findings from such studies reveal the primary sites of accumulation and the routes of clearance. For a renal agent like Iodopyracet, high uptake in the kidneys and rapid clearance into the bladder and urine are expected. iaea.org For instance, studies with other I-125 labeled compounds have shown detailed distribution patterns across numerous organs, providing a comprehensive picture of the tracer's journey through the body. nih.gov An in vitro study using Iodopyracet labeled with Iodine-131 (a gamma-emitting analog of I-125) investigated its accumulation in ciliary body-iris preparations from rabbits of different ages, demonstrating that accumulation capacity increased during the first month of life. arvojournals.org

These data are crucial for understanding the tracer's kinetics and for preliminary dosimetry calculations, which estimate the potential radiation dose to different organs. taylorandfrancis.com

Interactive Table 1: Illustrative Biodistribution Data for an I-125 Labeled Renal Tracer in Rats

This table provides a hypothetical representation of biodistribution data, demonstrating how results are typically presented.

| Organ | 1-hour post-injection (%ID/g) | 4-hours post-injection (%ID/g) | 24-hours post-injection (%ID/g) |

| Blood | 1.50 | 0.45 | 0.05 |

| Kidneys | 25.50 | 8.75 | 0.50 |

| Liver | 2.10 | 1.00 | 0.20 |

| Lungs | 1.80 | 0.60 | 0.10 |

| Spleen | 0.90 | 0.30 | 0.08 |

| Muscle | 0.50 | 0.15 | 0.03 |

| Bone | 0.75 | 0.25 | 0.04 |

| Bladder & Urine | 60.00 (Total %ID) | 85.00 (Total %ID) | 95.00 (Total %ID) |

Tracer Kinetic Studies of Renal Excretion in Preclinical Systems

Tracer kinetic studies focus specifically on the rate and mechanisms of a substance's transport through a particular physiological system. For this compound, these studies are centered on its excretion by the kidneys. The primary objective is to develop mathematical models that describe the renal handling of the tracer, encompassing processes like glomerular filtration and tubular secretion. nih.gov

In a typical preclinical study, animal models such as dogs are used. nih.gov To facilitate the study, a high urine flow may be maintained through a constant infusion of a solution like mannitol. The glomerular filtration rate (GFR) is often measured simultaneously using a marker like inulin (B196767). nih.gov Following the administration of the I-125 labeled Iodopyracet analog, serial blood and urine samples are collected over time. nih.gov

The concentration of the radiotracer in these samples allows researchers to calculate its renal clearance. By plotting the urinary excretion rate against the plasma concentration, a "tubular titration curve" can be generated. nih.gov This curve helps to characterize the renal transport mechanisms. Dynamic models are then developed and refined using computer simulation programs to estimate key parameters that describe the renal handling of Iodopyracet. nih.gov These kinetic studies are vital for quantifying the efficiency of renal excretion and for comparing the performance of different radiolabeled analogs.

Interactive Table 2: Key Parameters in a Kinetic Model of Renal Excretion

This table outlines typical parameters estimated from tracer kinetic studies of a renal agent like Iodopyracet.

| Parameter | Description | Typical Unit | Significance |

| k_el | Elimination rate constant | min⁻¹ | Represents the fraction of the drug eliminated per unit of time. |

| CL_R | Renal Clearance | mL/min | The volume of plasma cleared of the substance by the kidneys per unit of time. |

| T_max | Transport Maximum | mg/min | The maximum rate of active tubular secretion. |

| K_m | Michaelis-Menten Constant | mg/L | The plasma concentration at which the transport rate is half of T_max. |

| V_d | Volume of Distribution | L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Development and Characterization of Animal Models for Radiotracer Evaluation

The selection and characterization of appropriate animal models are critical for the successful preclinical evaluation of radiotracers like this compound. animalab.eu The choice of model depends on the specific research question. While healthy animals provide baseline pharmacokinetic and biodistribution data, models of disease are often necessary to evaluate a tracer's diagnostic potential. iaea.orgnih.gov

For a renal tracer, animal models of kidney disease are particularly relevant. For example, models of renal failure can be used to investigate how impaired kidney function affects the tracer's excretion kinetics. researchgate.net These models can be induced surgically or chemically to mimic human conditions.

The characterization of these models is a crucial step. It involves confirming that the animal model accurately reflects the pathophysiology of the human disease being studied. This can involve physiological measurements, blood tests, and histopathological analysis of tissues. nih.gov Furthermore, age can be a significant variable; studies have shown that the accumulation of Iodopyracet can vary with the age of the animal, highlighting the need to use age-appropriate models. arvojournals.org The development of well-characterized animal models ensures that the data generated from radiotracer evaluation studies are reliable and translatable.

Interactive Table 3: Examples of Animal Models for Renal Radiotracer Evaluation

| Animal Model | Species | Method of Induction | Application for this compound Studies |

| Normal/Healthy | Rat, Rabbit, Dog | None | Establish baseline pharmacokinetics, biodistribution, and renal clearance. iaea.orgarvojournals.orgnih.gov |

| Renal Artery Ligation | Rat, Pig | Surgical | Model of renovascular hypertension; evaluate tracer uptake in ischemic vs. healthy kidney tissue. |

| Nephrotoxicity Model | Rat, Mouse | Chemical (e.g., Gentamicin, Cisplatin) | Model of acute kidney injury; assess the tracer's ability to measure declining renal function. |

| Diabetic Nephropathy | Mouse (e.g., db/db) | Genetic | Model of chronic kidney disease; evaluate long-term changes in renal tracer handling. |

| Age-Variation Model | Rabbit | Natural Aging | Investigate the effect of age on renal transport mechanisms and tracer accumulation. arvojournals.org |

Integration with Preclinical Imaging Modalities (e.g., SPECT)

Integrating radiotracer studies with non-invasive imaging modalities like Single Photon Emission Computed Tomography (SPECT) provides a powerful tool for preclinical research. wikipedia.org SPECT imaging allows for the four-dimensional (3D space plus time) visualization of the distribution of an I-125 labeled compound within a living animal. wikipedia.orgmdpi.com This offers significant advantages over traditional biodistribution studies, which require the animal to be sacrificed at each time point.

Preclinical SPECT systems are specifically designed for small animals like mice and rats, offering high spatial resolution (sub-millimeter) that is necessary to visualize small organs and structures. wikipedia.orgmdpi.com When an animal is injected with this compound, the SPECT scanner detects the gamma photons emitted by the I-125 isotope. Image reconstruction algorithms then generate a 3D map of the tracer's location and concentration. wikipedia.org

Dynamic SPECT imaging, where a series of images are acquired over time, can be used to visualize the tracer's uptake by the kidneys and its subsequent excretion into the bladder. nih.gov This provides a direct, visual confirmation of the kinetic data obtained from blood and urine sampling. Furthermore, SPECT is often combined with Computed Tomography (CT) in hybrid SPECT/CT scanners. mdpi.com The CT scan provides an anatomical reference map, allowing the functional data from the SPECT image to be precisely localized within the animal's body, for example, clearly delineating the kidneys from surrounding tissues. mdpi.comresearchgate.net This integration allows researchers to non-invasively monitor the real-time pharmacokinetics and organ distribution of this compound, enhancing the depth and quality of preclinical evaluation. nih.govnih.gov

Interactive Table 4: Features of Preclinical SPECT for this compound Studies

| Feature | Description | Relevance to this compound |

| High Resolution | Capable of resolving structures smaller than 1 millimeter. wikipedia.org | Allows for clear visualization of uptake in small animal kidneys and differentiation of renal cortex and medulla. |

| High Sensitivity | Efficient detection of gamma photons, allowing for the use of low amounts of radioactivity. wikipedia.org | Enables detection of I-125's relatively low-energy photons (27-35 keV). nih.gov |

| Non-Invasive | Imaging is performed on living animals, which can be monitored over time. | Enables longitudinal studies in the same animal to track changes in renal function or disease progression. nih.gov |

| Quantitative | The signal intensity in the images can be correlated with the amount of radioactivity present. | Allows for the calculation of tracer concentration in regions of interest (e.g., kidneys) over time, providing quantitative functional data. |

| Hybrid Imaging (SPECT/CT) | Fuses functional SPECT data with anatomical CT data. mdpi.com | Provides precise anatomical localization of this compound accumulation, confirming uptake is within the kidneys. researchgate.net |

| Dual Isotope Imaging | Ability to simultaneously image two different isotopes, such as I-125 and I-123. nih.gov | Allows for simultaneous tracking of Iodopyracet and another molecule to study drug interactions or carrier systems. nih.gov |

Theoretical and Computational Modeling in Iodopyracet I 125 Research

Monte Carlo Simulation for Radiotracer Source Characterization

Monte Carlo simulation is a powerful computational method used to model stochastic processes, making it ideal for tracking the random nature of particle interactions with matter. In the context of Iodopyracet I-125, these simulations are critical for understanding the dosimetry and radiation field produced by the I-125 radionuclide.

The decay of Iodine-125 (B85253) (I-125) results in the emission of low-energy photons and Auger electrons, which deposit their energy over very short distances. researchgate.netosti.gov Monte Carlo codes, such as MCNP5, are used to accurately simulate the transport of these particles through various media. kntu.ac.irijrr.com These simulations model the complete history of each particle from its emission, tracking all subsequent interactions like photoelectric absorption and scattering until its energy is fully deposited. researchgate.net

The process involves creating a precise geometric model of the source and the surrounding environment (e.g., a water phantom or a specific tissue composition). nih.govmdpi.com The energy spectrum of the I-125 source is a key input for the simulation. ijrr.com By simulating a large number of decay events, a detailed, three-dimensional map of energy deposition is created. researchgate.netnih.gov This allows for the calculation of fundamental dosimetric parameters, such as the absorbed dose in specific regions. researchgate.net Studies show that the energy deposited varies significantly within the first few nanometers from the decay site, highlighting the localized nature of I-125's emissions. researchgate.netnih.gov

Table 1: Key Physical Characteristics of Iodine-125 for Monte Carlo Simulation

| Parameter | Value | Reference |

| Half-life | 59.4 days | ijrr.com |

| Average Photon Energy | 28.37 keV | ijrr.com |

| Primary Photon Emissions | 35.5 keV (gamma), 27.2-31.7 keV (X-rays) | osti.gov |

| Simulation Code Example | MCNP5 (Monte Carlo N-Particle transport 5) | kntu.ac.irijrr.com |

| Common Phantom Material | Water or Solid Water™ | nih.govmdanderson.org |

A primary application of Monte Carlo modeling is the characterization of radiation fields, which is essential for designing and interpreting experiments. kntu.ac.ir By simulating the dose distribution around an I-125 source, researchers can predict the radiation dose that will be delivered to cells or tissues in an experimental setup. nih.govresearchgate.net This is crucial for establishing accurate correlations between absorbed dose and biological effect.

These simulations can account for the presence of different materials or tissue heterogeneities (e.g., bone, fat, air), which can significantly alter the dose distribution of low-energy photons from I-125. nih.gov The output of these simulations includes dosimetric parameters like the dose rate constant, radial dose function, and anisotropy function, which together provide a comprehensive description of the radiation field. kntu.ac.ircarleton.ca This information allows for the precise placement of detectors or biological samples and helps validate experimental measurements. nih.govmdanderson.org The agreement between Monte Carlo simulations and experimental measurements using thermoluminescent dosimeters (TLDs) has been shown to be excellent, confirming the accuracy of these computational tools. nih.govresearchgate.net

Modeling of Radiation Transport and Energy Deposition

Physiologically-Based Kinetic (PBK) Modeling for Compound Disposition

Physiologically-Based Kinetic (PBK), or Pharmacokinetic (PBPK), models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. thno.orgnih.gov These models represent the body as a series of interconnected physiological compartments (organs or tissues) linked by blood flow. d-nb.infoxiahepublishing.com For this compound, PBK modeling can provide a detailed, mechanistic understanding of its transit through and elimination from the body.

Iodopyracet is known to be eliminated primarily by the kidneys through both glomerular filtration and active tubular secretion. slideshare.netuomustansiriyah.edu.iq A PBK model for Iodopyracet would incorporate specific compartments for key organs like the kidneys, liver, and a central blood compartment. oup.com The renal compartment itself can be further subdivided to represent the distinct physiological processes of filtration at the glomerulus and active transport by transporters in the tubules. uoa.grljmu.ac.uk

Table 2: Example Parameters in a Hypothetical Renal PBK Model for Iodopyracet

| Parameter | Description | Relevance to Iodopyracet |

| Physiological | ||

| Renal Blood Flow (Q_k) | Rate of blood flow to the kidneys. | Determines the rate of delivery to the site of excretion. uomustansiriyah.edu.iq |

| Glomerular Filtration Rate (GFR) | Rate at which plasma is filtered by the glomeruli (approx. 125 mL/min). | Governs the passive filtration component of clearance. uomustansiriyah.edu.iquomus.edu.iq |

| Kidney Volume (V_k) | The volume of the kidney compartment. | Influences the concentration and residence time within the organ. thno.org |

| Compound-Specific | ||

| Fraction Unbound (f_u) | Fraction of the drug not bound to plasma proteins. | Only the unbound fraction is available for glomerular filtration. uomus.edu.iq |

| Intrinsic Secretion Clearance (CL_sec) | Intrinsic capacity of renal transporters to secrete the compound. | Represents the efficiency of active tubular secretion. uoa.grresearcher.life |

| Reabsorption Clearance (CL_reab) | Rate of passive reabsorption from the tubule back into blood. | Influences the net excretion rate. |

PBK models provide a dynamic simulation of the entire excretion pathway of this compound. oup.com Following simulated administration, the model calculates the time-course of the compound's concentration in various organs and in urine. oup.comnih.gov This allows for a quantitative understanding of how Iodopyracet is cleared from the blood, taken up by the kidneys, and subsequently appears in the bladder. oup.com The models can predict the cumulative amount of the drug excreted over time, which can be compared with experimental data from urine collection to validate the model. slideshare.net This approach helps to confirm the dominant role of the renal route and quantify its efficiency, providing a complete picture of the compound's disposition. slideshare.net

Prediction of Renal Transport Mechanisms

Quantitative Structure-Activity Relationship (QSAR) Modeling for Iodinated Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find correlations between the chemical structure of a compound and its biological activity or other properties. interpore.orgtandfonline.com For iodinated compounds like Iodopyracet, QSAR models can be developed to predict properties such as renal clearance, protein binding, or potential toxicity based on molecular descriptors. copernicus.orgresearchgate.net